molecular formula C11H10N6 B2932877 6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2415523-28-1

6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2932877
CAS No.: 2415523-28-1
M. Wt: 226.243
InChI Key: VPMYHDTZYMMHER-UHFFFAOYSA-N
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Description

6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The azetidine ring can be introduced through nucleophilic substitution reactions. The final step often involves the formation of the pyridine ring and the incorporation of the carbonitrile group under specific reaction conditions, such as using strong bases or acids as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The pyridine ring and carbonitrile group contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct rings (triazole, azetidine, and pyridine) and the presence of a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c12-5-9-1-2-11(13-6-9)16-7-10(8-16)17-14-3-4-15-17/h1-4,6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMYHDTZYMMHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C#N)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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